

5-Benzylxy-2-bromotoluene structural information and isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Benzylxy-2-bromotoluene

Cat. No.: B098187

[Get Quote](#)

An In-depth Technical Guide to **5-Benzylxy-2-bromotoluene**: Structure, Isomers, and Synthetic Utility for Drug Development

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Aryl halides and ethers are fundamental building blocks that enable the assembly of these intricate structures. Among them, **5-Benzylxy-2-bromotoluene** has emerged as a key intermediate, valued for its unique combination of reactive sites that facilitate participation in a variety of powerful cross-coupling reactions. The presence of a bromine atom provides a handle for metal-catalyzed bond formation, while the benzylxy group serves as a versatile protecting group for a phenol, which can be unveiled in later synthetic stages.

This technical guide offers a comprehensive exploration of **5-Benzylxy-2-bromotoluene** for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document provides insights into its structural and physicochemical properties, navigates the landscape of its constitutional isomers, and details its application in synthetically crucial reactions, thereby grounding its utility in the practical context of pharmaceutical intermediate synthesis.

Part 1: Core Structural and Physicochemical Profile

A thorough understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. These data points are critical for experimental design, reaction optimization, and safety considerations.

Chemical Identity and Nomenclature

5-Benzyl-2-bromotoluene is systematically named based on the substitution pattern on a toluene core. The molecule's structure and nomenclature are defined by the positions of the benzyl ether and bromine substituents relative to the methyl group of the toluene ring.

- IUPAC Name: 1-bromo-2-methyl-4-(phenylmethoxy)benzene[1][2]
- Common Synonyms: 4-(Benzyl)-1-bromo-2-methylbenzene, 1-Bromo-4-benzyl-2-methyl-benzene[3][4]
- CAS Number: 17671-75-9[1][2][3][4][5][6]
- Molecular Formula: C₁₄H₁₃BrO[2][3][5][6]

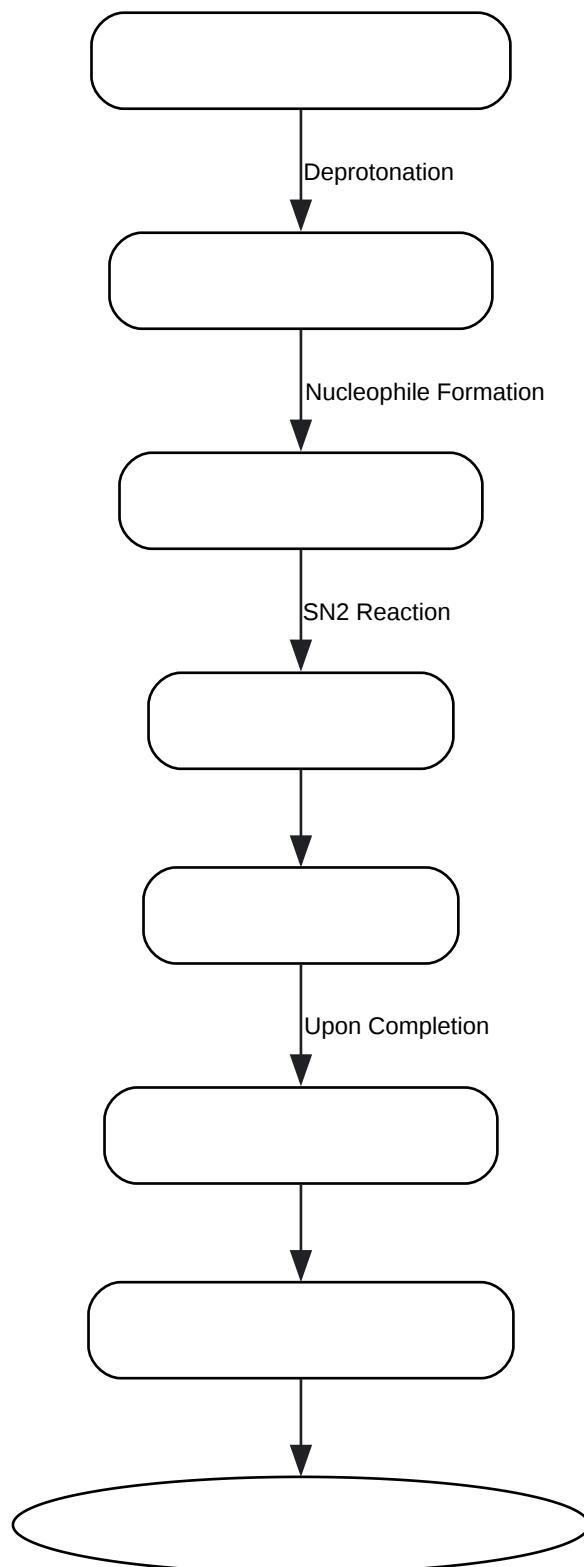
Target Compound	Representative Positional Isomers			Benzyllic Isomer
5-Benzyl-2-bromotoluene (1-CH ₃ , 2-Br, 5-OBn)	4-Benzyl-2-bromotoluene (1-CH ₃ , 2-Br, 4-OBn)	2-Benzyl-4-bromotoluene (1-CH ₃ , 4-Br, 2-OBn)	3-Benzyl-4-bromotoluene (1-CH ₃ , 4-Br, 3-OBn)	4-(Benzyl)-benzyl bromide (Br on CH ₂ group)

[Click to download full resolution via product page](#)

Caption: Structural relationship between the target compound and its isomers.

The selection of a specific isomer is critical as the position of the bromine atom directly influences its reactivity in cross-coupling reactions, and the electronic effects of the surrounding groups can modulate reaction rates and yields.

Part 3: Synthesis and Reactivity in Drug Development


The utility of **5-Benzyl-2-bromotoluene** lies in its role as a versatile building block. Its synthesis is straightforward, and its reactivity profile is dominated by the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Logical Synthetic Pathway

While multiple synthetic routes can be envisioned, a highly efficient and common strategy for preparing **5-Benzyl-2-bromotoluene** involves a Williamson ether synthesis as the key step. This approach is favored due to the high yields and operational simplicity of this reaction class.

Proposed Synthesis Workflow:

- Starting Material Selection: The synthesis logically begins with 2-Bromo-5-hydroxytoluene. This precursor already contains the desired bromine and methyl groups in the correct 1,2,5- arrangement.
- Williamson Ether Synthesis: The phenolic hydroxyl group of 2-Bromo-5-hydroxytoluene is deprotonated with a suitable base (e.g., potassium carbonate, K_2CO_3) to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide ($BnBr$) in an S_N2 reaction to form the desired benzyl ether product.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **5-Benzylxy-2-bromotoluene**.

This method is highly effective because it avoids issues with controlling regioselectivity that would arise from brominating 3-(benzyloxy)toluene.

Application in Suzuki-Miyaura Cross-Coupling

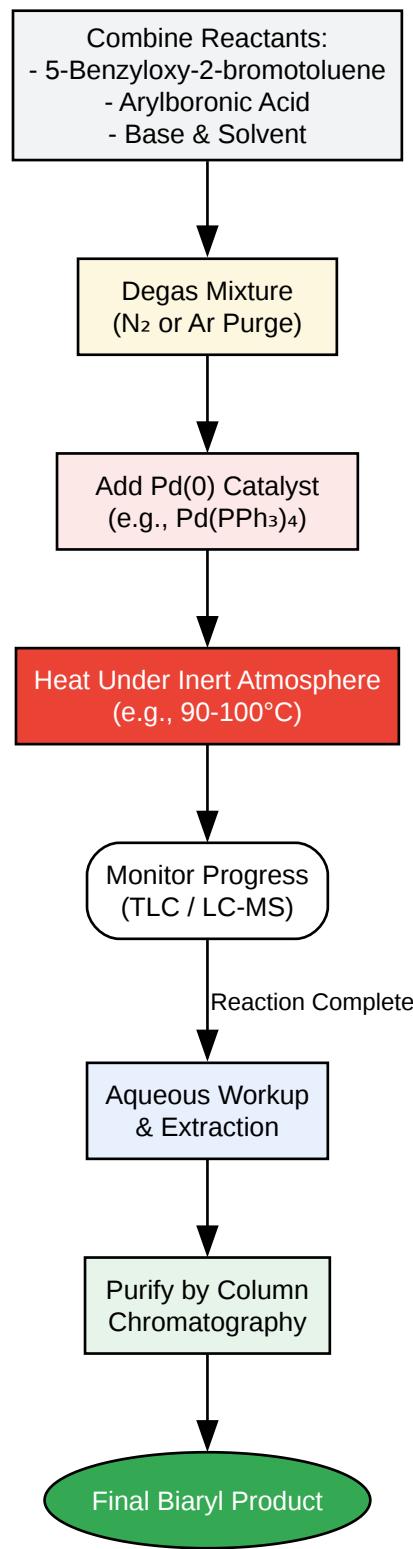
The primary application of **5-Benzyl-2-bromotoluene** in drug development is as a substrate in Suzuki-Miyaura cross-coupling reactions. [3] This Nobel Prize-winning reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl and aryl-heteroaryl structures that are prevalent in pharmaceuticals. [7][8][9]

Causality Behind the Choice:

- Robustness: The reaction is tolerant of a wide variety of functional groups, allowing for the coupling of complex molecular fragments without the need for extensive protecting group strategies. [7][8]* Versatility: A vast library of commercially available boronic acids and their derivatives can be coupled, enabling rapid generation of diverse compound libraries for screening.
- Mechanism: The aryl-bromide bond of **5-Benzyl-2-bromotoluene** is readily activated by a palladium(0) catalyst, initiating the catalytic cycle that leads to C-C bond formation.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a representative, field-proven methodology for the Suzuki coupling of **5-Benzyl-2-bromotoluene** with a generic arylboronic acid.


Materials:

- **5-Benzyl-2-bromotoluene** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 mmol, 3 mol%)
- Base: Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0 mmol, 2.0 equiv)
- Solvent System: Toluene/Water (4:1, 10 mL) or Dioxane/Water

- Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

- **Flask Preparation:** To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar, add **5-Benzylxy-2-bromotoluene**, the arylboronic acid, and the base.
- **Solvent Addition:** Add the chosen solvent system (e.g., 8 mL of toluene and 2 mL of water).
- **Degassing:** Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Briefly open the flask under a positive pressure of inert gas and add the $\text{Pd}(\text{PPh}_3)_4$ catalyst.
- **Reaction:** Reseal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Benzylxy-2-bromotoluene stands as a valuable and highly functionalized building block for advanced organic synthesis. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for drug discovery programs and the development of novel functional materials. The strategic placement of the bromo and benzyloxy groups allows for sequential and site-selective modifications, primarily through robust and versatile methodologies like the Suzuki-Miyaura cross-coupling. As the demand for complex, custom-tailored molecules continues to grow, the importance of intermediates like **5-Benzylxy-2-bromotoluene**, which serve as reliable platforms for molecular diversification, will undoubtedly increase. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful reagent into their synthetic strategies.

References

- Aromsyn Co., Ltd. (n.d.). 5-(Benzylxy)-2-bromotoluene.
- AOBChem USA. (n.d.). **5-Benzylxy-2-bromotoluene**.
- ECHEMI. (n.d.). Buy **5-BENZYLOXY-2-BROMOTOLUENE** Industrial Grade.
- Fluorochem. (n.d.). **5-Benzylxy-2-bromotoluene**.
- Santa Cruz Biotechnology. (n.d.). **5-Benzylxy-2-bromotoluene**.
- PubChem. (n.d.). **5-Benzylxy-2-bromotoluene**. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzylxy)-2-bromo-1-fluorobenzene.
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. *Organic letters*, 8(12), 2631–2634.
- ChemicalBook. (n.d.). **5-BENZYLOXY-2-BROMOTOLUENE**.
- Sudevan, S. T., et al. (2022). Introduction of benzylxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. *Scientific Reports*, 12(1), 22442.
- Valdes, C. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. *RSC Advances*, 14(39), 28188-28192.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Benzyl-2-bromotoluene | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17671-75-9 | 5-(Benzyl)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. echemi.com [echemi.com]
- 5. aobchem.com [aobchem.com]
- 6. scbt.com [scbt.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Benzyl-2-bromotoluene structural information and isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098187#5-benzyl-2-bromotoluene-structural-information-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com